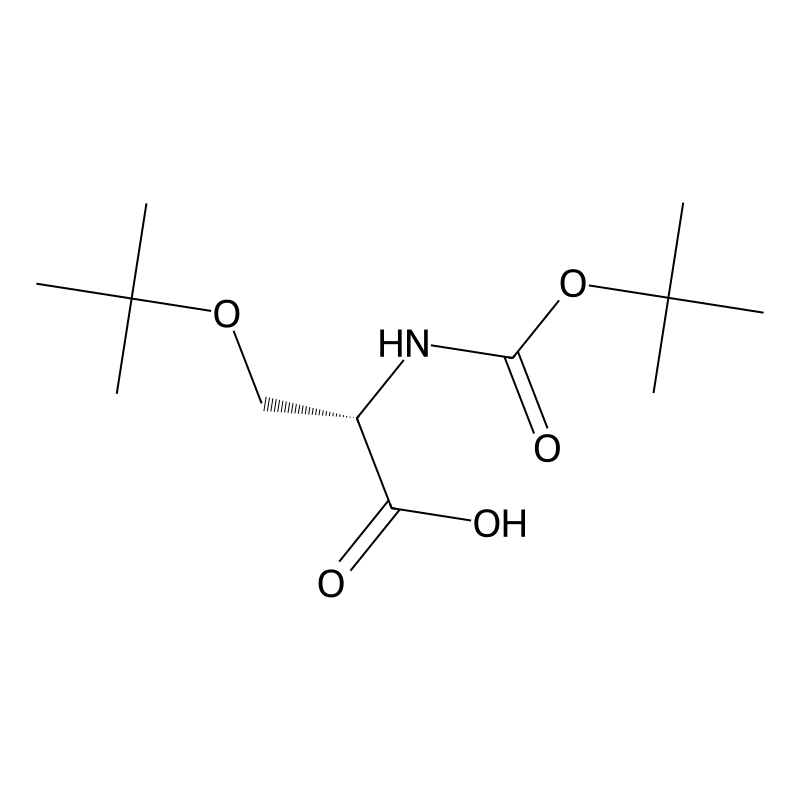Boc-Ser(tBu)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Chain Elongation:
- Boc-Ser(tBu)-OH acts as a protected amino acid, where the amino group (N-terminus) and the side chain hydroxyl group (OH) are masked by Boc (tert-butyloxycarbonyl) and tert-butyl (tBu) groups, respectively. []
- This protection allows for the selective formation of peptide bonds between the C-terminus of the growing peptide chain and the free amine group of Boc-Ser(tBu)-OH. []
- Subsequent deprotection steps remove the Boc and tBu groups, revealing the functional groups necessary for further chain elongation or peptide folding.
Incorporation of Serine Residues:
- Boc-Ser(tBu)-OH provides a convenient way to introduce serine, an essential amino acid with a hydroxyl side chain, into peptides. []
- The hydroxyl group of serine can participate in various interactions, such as hydrogen bonding and glycosylation, influencing the structure and function of the resulting peptide.
Research on Protein-Protein Interactions:
- Peptides containing serine residues are valuable tools for studying protein-protein interactions.
- By incorporating Boc-Ser(tBu)-OH into specific sequences, researchers can design peptides that mimic protein-binding motifs and investigate their interaction with target proteins.
Development of Therapeutic Peptides:
Boc-Ser(tBu)-OH, also known as N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, is a derivative of the amino acid serine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl group on the hydroxyl group. This compound has the molecular formula and a molar mass of approximately 261.31 g/mol. Its structure allows for enhanced stability and protection during
Boc-Ser(tBu)-OH is primarily utilized in peptide synthesis where the Boc group serves as a temporary protecting group for the amino functionality. The compound can undergo various reactions, including:
- Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding free serine.
- Coupling Reactions: It can react with other amino acids or carboxylic acids to form peptide bonds, facilitated by coupling reagents like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Hydrolysis: In aqueous conditions, Boc-Ser(tBu)-OH can be hydrolyzed to yield serine and tert-butyl alcohol .
The synthesis of Boc-Ser(tBu)-OH typically involves the following steps:
- Protection of Serine: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as sodium hydride.
- Boc Protection: The amino group is then protected by treating the resulting compound with Boc anhydride.
- Purification: The product is purified through crystallization or chromatography to obtain Boc-Ser(tBu)-OH in high purity.
This method ensures that both functional groups are adequately protected for subsequent reactions .
Boc-Ser(tBu)-OH finds applications primarily in:
- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
- Chemical Research: Used in studies involving amino acid derivatives and their reactivity.
- Pharmaceutical Development: Plays a role in developing therapeutics that require specific peptide sequences .
Studies involving Boc-Ser(tBu)-OH often focus on its interaction with various coupling reagents and its behavior during peptide synthesis. These interactions are crucial for optimizing conditions to achieve high yields and purity of desired peptides. Additionally, research may explore its solubility characteristics and stability under different pH conditions, which are essential for practical applications in organic synthesis .
Boc-Ser(tBu)-OH shares structural similarities with several other compounds, particularly those involving protected forms of serine or related amino acids. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | 1146954-88-2 | 0.98 | Ethyl ester variant |
| (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid | 86123-95-7 | 0.98 | Contains methoxy group |
| N-(tert-butoxycarbonyl)-O-tert-butylserine | 51293-47-1 | 0.98 | Different protecting groups |
| Boc-L-serine | 3262-72-4 | 0.97 | L-serine without tert-butyl protection |
Boc-Ser(tBu)-OH is unique due to its dual protection strategy, which enhances stability during synthetic processes compared to other derivatives that may only have single protection groups .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








